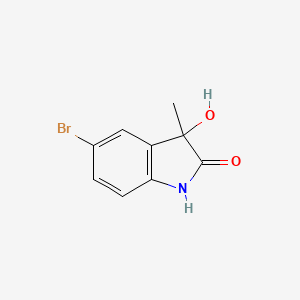

5-Bromo-3-hydroxy-3-methylindolin-2-one

Description

Properties

IUPAC Name |

5-bromo-3-hydroxy-3-methyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-9(13)6-4-5(10)2-3-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCRKADFXWMXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)NC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-3-hydroxy-3-methylindolin-2-one typically involves bromocyclization reactions. One common method includes the use of bromine as an electrophilic reagent in a solvent mixture of anhydrous dichloromethane and methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

5-Bromo-3-hydroxy-3-methylindolin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bromine, potassium permanganate, and lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Bromo-3-hydroxy-3-methylindolin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxy-3-methylindolin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Core Structure Variations

Key Observations :

- Hydroxy vs. Alkyl/Aryl Substituents : The hydroxyl group in the target compound distinguishes it from analogues with alkyl (e.g., ethoxymethylene) or aryl (e.g., benzylidene) groups at position 3. This substitution impacts hydrogen-bonding capacity and solubility .

- Bromine Position : All listed compounds retain bromine at position 5, critical for electronic effects and binding interactions in biological systems .

Challenges :

Physicochemical Properties

Biological Activity

5-Bromo-3-hydroxy-3-methylindolin-2-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been studied for its antitumor , antimicrobial , and anti-inflammatory properties. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in cancer treatment and other diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, thereby reducing tumor growth.

- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways that regulate inflammation and immune responses.

- Antioxidant Activity : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have demonstrated the efficacy of this compound against different cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast (MCF-7) and lung (A549) cancer cells:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 7.17 ± 0.94 |

| This compound | A549 | 2.93 ± 0.47 |

These findings suggest that the compound exhibits potent anticancer activity, particularly against breast cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses significant antibacterial properties, which could be beneficial in treating infections caused by resistant bacterial strains.

Case Studies

- In Vitro Studies : In laboratory settings, this compound was tested against various cancer cell lines, showing a dose-dependent inhibition of cell growth. The compound's mechanism involved the modulation of gene expression related to apoptosis and cell cycle regulation.

- Animal Models : In vivo studies using animal models have shown that administration of the compound significantly reduces tumor size compared to control groups. These studies highlight its potential as a therapeutic agent in oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in polar solvents, which may enhance its bioavailability when administered. However, further studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-3-hydroxy-3-methylindolin-2-one, and how is its structure verified?

- Synthesis : The compound is typically synthesized via condensation reactions involving brominated indole precursors and ketone derivatives. For example, hydrazone formation or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may be employed to introduce substituents .

- Structural Verification : Spectroscopic techniques such as -NMR and -NMR are critical. Key NMR signals include aromatic protons (δ 6.5–8.5 ppm) and carbonyl resonances (δ 160–170 ppm). Mass spectrometry (HRMS) confirms molecular weight, with expected isotopic patterns for bromine (1:1 ratio for ) .

Q. How do functional groups in this compound influence its reactivity?

- The hydroxyl group at position 3 participates in hydrogen bonding, affecting solubility and crystallization. The bromine atom at position 5 enhances electrophilic substitution reactivity, enabling further derivatization (e.g., cross-coupling reactions). The lactam (indolin-2-one) moiety provides rigidity, influencing conformational stability in solution .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the crystallographic refinement of this compound using SHELXL?

- Data Collection : High-resolution X-ray diffraction data (≤ 1.0 Å) are essential to resolve bromine’s electron density. Use a low-temperature (e.g., 153 K) setup to minimize thermal motion .

- Refinement : Employ SHELXL’s constraints for H-atom positions and anisotropic displacement parameters for non-H atoms. Address twinning or disorder by refining occupancy ratios and applying restraints to bond lengths/angles .

- Validation : Cross-check refinement metrics (R-factor ≤ 0.05, wR₂ ≤ 0.15) and validate using tools like PLATON or Mercury to ensure geometric accuracy .

Q. How can contradictory NMR data for 5-substituted indolin-2-one derivatives be resolved?

- Case Study : For compounds like this compound, discrepancies in -NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism) .

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the methyl group in 3-methylindolin-2-one shows distinct -NMR coupling with adjacent carbons .

Q. What strategies are effective in designing bioactivity studies for this compound derivatives?

- Derivatization : Introduce substituents at the 5-bromo position (e.g., aryl groups via cross-coupling) to modulate lipophilicity and target binding. Schiff base formation at the hydroxyl group enhances metal chelation capacity for anticancer or antimicrobial assays .

- In Silico Screening : Use Schrödinger Maestro or AutoDock to predict binding affinities against targets like kinases or DNA topoisomerases. Validate with in vitro assays (e.g., MTT for cytotoxicity) .

Methodological Notes

- Crystallography : For SHELXL refinement, prioritize high-resolution data and validate using the IUCr’s checkCIF tool .

- Spectral Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 5-fluoroindolin-2-one derivatives) to resolve ambiguities .

- Safety : Handle brominated indoles with appropriate PPE; consult safety data sheets for handling and disposal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.